甲磺酸阿米替林

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

甲磺酸艾米替林是一种呼吸兴奋剂,通过作为位于颈动脉小球的周围化学感受器的激动剂来增强呼吸。它主要用于治疗慢性阻塞性肺病。 该化合物可以提高动脉氧分压,同时降低动脉二氧化碳分压,这对呼吸功能不全的患者有益 .

科学研究应用

甲磺酸艾米替林在科学研究中有着广泛的应用:

化学: 用作研究呼吸兴奋剂及其机制的模型化合物。

生物学: 研究其对细胞呼吸和氧气运输的影响。

医学: 主要用于治疗慢性阻塞性肺病和其他呼吸系统疾病。还研究了其在治疗夜间血氧饱和度下降而不会影响睡眠质量方面的潜在益处。

工业: 用于开发呼吸治疗和相关的药物产品

作用机制

甲磺酸艾米替林在位于颈动脉小球的周围化学感受器处起激动剂作用。通过刺激这些化学感受器,该化合物增强呼吸,导致动脉氧分压升高,动脉二氧化碳分压降低。 这种机制对慢性阻塞性肺病患者特别有益,因为它可以改善他们的整体呼吸功能 .

类似化合物:

氟桂利嗪: 另一种二苯甲基哌嗪衍生物,用作钙通道阻滞剂。

二苯甲基哌嗪: 一类具有多种药理活性的化合物。

甲磺酸艾米替林的独特性: 甲磺酸艾米替林对周围化学感受器的特定作用是独一无二的,使其成为一种特别有效的呼吸兴奋剂。 与同类其他化合物不同,甲磺酸艾米替林具有提高氧分压和降低二氧化碳分压的双重作用,这对呼吸功能不全的患者至关重要 .

生化分析

Biochemical Properties

Almitrine mesylate interacts with peripheral chemoreceptors expressed on carotid bodies . By acting as an agonist at these receptors, Almitrine mesylate enhances respiration in patients with chronic obstructive pulmonary disease by increasing the arterial oxygen tension while decreasing the arterial carbon dioxide tension .

Cellular Effects

Almitrine mesylate influences cell function by enhancing respiration. It achieves this by acting as an agonist of peripheral chemoreceptors located on the carotid bodies . This interaction leads to an increase in arterial oxygen tension and a decrease in arterial carbon dioxide tension in patients with chronic obstructive pulmonary disease .

Molecular Mechanism

The molecular mechanism of action of Almitrine mesylate involves its role as an agonist at the peripheral chemoreceptors expressed on carotid bodies . By binding to these receptors, Almitrine mesylate enhances respiration in patients with chronic obstructive pulmonary disease by increasing the arterial oxygen tension while decreasing the arterial carbon dioxide tension .

Dosage Effects in Animal Models

In an animal model of acute lung injury, the effects of Almitrine mesylate on oxygenation were found to be dose-dependent . Almitrine mesylate was most effective when used at low doses known to mimic hypoxic pulmonary vasoconstriction .

Metabolic Pathways

The metabolic pathways of Almitrine mesylate involve oxidation and N-dealkylation of the allyl side chain to form di- and tetrahydroxy almitrine and mono and di-deallyl almitrine with the corresponding dihydroxy monodeallyl almitrine .

准备方法

合成路线和反应条件: 甲磺酸艾米替林是通过一个多步过程合成的,该过程涉及 2,4-二氨基-6-氯-s-三嗪与双 (4-氟苯基) 甲基哌嗪反应。然后将中间产物与烯丙胺反应形成艾米替林。 最后,艾米替林用甲磺酸处理生成甲磺酸艾米替林 .

工业生产方法: 甲磺酸艾米替林的工业生产遵循类似的合成路线,但规模更大。 该过程涉及严格控制反应条件,包括温度、压力和 pH 值,以确保最终产物的高产率和纯度 .

反应类型:

氧化: 甲磺酸艾米替林可以进行氧化反应,特别是在烯丙基上。

还原: 该化合物可以在特定条件下还原,尽管这种情况不太常见。

取代: 甲磺酸艾米替林可以参与亲核取代反应,尤其是在三嗪环上。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 可以使用锂铝氢化物等还原剂。

取代: 胺类和硫醇类等亲核试剂通常用于取代反应。

主要形成的产物:

氧化: 甲磺酸艾米替林的氧化衍生物。

还原: 该化合物的还原形式。

取代: 取代的三嗪衍生物

相似化合物的比较

Flunarizine: Another diphenylmethylpiperazine derivative used as a calcium channel blocker.

Diphenylmethylpiperazine: A class of compounds with various pharmacological activities.

Uniqueness of Almitrine Mesylate: Almitrine mesylate is unique in its specific action on peripheral chemoreceptors, making it particularly effective as a respiratory stimulant. Unlike other compounds in its class, almitrine mesylate has a dual effect of increasing oxygen tension and decreasing carbon dioxide tension, which is crucial for patients with respiratory insufficiency .

属性

CAS 编号 |

29608-49-9 |

|---|---|

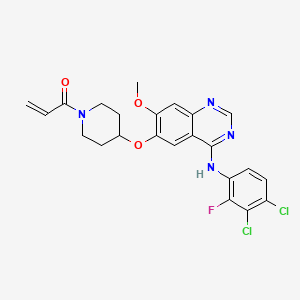

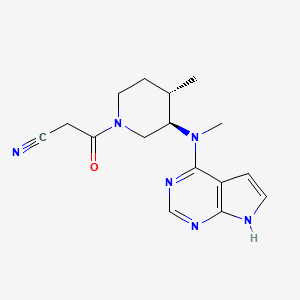

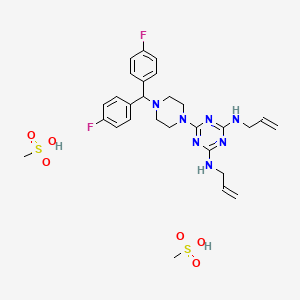

分子式 |

C27H33F2N7O3S |

分子量 |

573.7 g/mol |

IUPAC 名称 |

6-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-2-N,4-N-bis(prop-2-enyl)-1,3,5-triazine-2,4-diamine;methanesulfonic acid |

InChI |

InChI=1S/C26H29F2N7.CH4O3S/c1-3-13-29-24-31-25(30-14-4-2)33-26(32-24)35-17-15-34(16-18-35)23(19-5-9-21(27)10-6-19)20-7-11-22(28)12-8-20;1-5(2,3)4/h3-12,23H,1-2,13-18H2,(H2,29,30,31,32,33);1H3,(H,2,3,4) |

InChI 键 |

QLOOZWWKRKLKMX-UHFFFAOYSA-N |

SMILES |

CS(=O)(=O)O.CS(=O)(=O)O.C=CCNC1=NC(=NC(=N1)N2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)NCC=C |

规范 SMILES |

CS(=O)(=O)O.C=CCNC1=NC(=NC(=N1)N2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)NCC=C |

外观 |

Solid powder |

Key on ui other cas no. |

29608-49-9 |

相关CAS编号 |

27469-53-0 (Parent) 75-75-2 (Parent) |

同义词 |

Almitrine Almitrine Bis(methanesulfonate) Almitrine Bismesylate Almitrine Dimesylate Almitrine Monomesylate Monomesylate, Almitrine Vectarion |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。